

Application Notes and Protocols for Poly(bisphenol A carbonate) in Biomedical Devices

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Compound of Interest

Compound Name: POLY(BISPHENOL A CARBONATE)

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Introduction

Poly(bisphenol A carbonate) (PC) is a widely utilized thermoplastic polymer in the biomedical field due to its unique combination of properties. This document provides detailed application notes and experimental protocols relevant to the use of medical-grade polycarbonate in biomedical devices.

Polycarbonate is a durable and tough material, making it resistant to impact and fracture.^[1] Its inherent strength and rigidity are crucial for applications requiring robust performance, such as in surgical instruments and housings for medical equipment.^{[2][3]} The glass-like clarity of polycarbonate is a significant advantage in clinical settings where visibility of fluids, tissues, or device functionality is necessary.^[4] Furthermore, medical-grade polycarbonates are designed to be biocompatible, meeting standards such as ISO 10993-1 and USP Class VI, ensuring they do not produce toxic or immunological responses when in contact with the body.^{[1][4]}

A critical characteristic of polycarbonate for medical applications is its ability to be sterilized using various common methods, including ethylene oxide (EtO), gamma radiation, electron beam (e-beam), and steam autoclaving.^{[2][5]} This versatility allows for flexibility in device design and manufacturing.

Applications of Poly(bisphenol A carbonate) in Biomedical Devices

Polycarbonate's versatile properties make it suitable for a wide range of biomedical applications:

- **Renal Dialysis:** The housings of hemodialysis filters are often made from polycarbonate. Its transparency allows for the monitoring of blood flow, and its strength protects the delicate filter membrane.[\[2\]](#)
- **Surgical Instruments:** Polycarbonate is used to manufacture various surgical instruments, particularly for minimally invasive procedures. Its rigidity and toughness make it a suitable replacement for metal in some applications, offering the additional benefit of transparency.[\[1\]](#)
[\[2\]](#)
- **Drug Delivery Systems:** Components of drug delivery devices, such as injector pens, pumps, and intravenous (IV) access components like luers and stopcocks, are frequently made from polycarbonate.[\[6\]](#)[\[7\]](#) Specialty grades are available that offer enhanced chemical resistance to aggressive solvents found in some oncology drugs.[\[6\]](#) Low-friction polycarbonate grades are used to ensure the smooth and reliable operation of injection mechanisms.[\[3\]](#)
- **Cardiovascular and Respiratory Devices:** Blood oxygenators, reservoirs, and filters used during cardiac surgery often incorporate polycarbonate components.[\[5\]](#) It is also used in respiratory devices such as nebulizers and masks.[\[1\]](#)
- **Neonatal Care:** The clear, shatter-resistant nature of polycarbonate makes it an ideal material for incubators, providing a safe and observable environment for infants.[\[1\]](#)

Data Presentation

The following tables summarize key quantitative data for medical-grade **poly(bisphenol A carbonate)**.

Table 1: Mechanical Properties of Medical-Grade Polycarbonate

Property	Value	Reference
Young's Modulus	2.0–2.4 GPa	[1]
Tensile Strength	55–75 MPa	[1]
Elongation at Break	80–150%	[1]
Compressive Strength	>80 MPa	[1]
Notched Izod Impact Strength	600–1000 J/m	[1]
Rockwell Hardness	M70	[1]
Flexural Modulus	2350–2500 MPa	[8]

Table 2: Thermal and Optical Properties of Medical-Grade Polycarbonate

Property	Value	Reference
Glass Transition Temperature (T _g)	~147 °C	[1]
Heat Deflection Temperature	Up to 135°C	[8]
Light Transmittance	87-90%	[8]

Table 3: Effects of Gamma Sterilization on Polycarbonate Properties

Property	Radiation Dose	Effect	Reference
Physical Property Retention	Up to 10 Mrad (100 kGy)	>95% retention after one year	[9]
Yellowness Index	2.5 Mrad (25 kGy)	Visible yellowing, which can be reduced by photobleaching	[9]
Tensile Strength	Not specified	Noticeable reduction	[9]

Table 4: Bisphenol A (BPA) Leaching from Polycarbonate Products

Product	Condition	BPA Concentration	Reference
New Polycarbonate Bottles	7 days at room temperature	1.0 ng/mL	[10]
Used Polycarbonate Bottles	7 days at room temperature	0.7 ng/mL	[10]
New Polycarbonate Bottles	Exposed to 100°C water	3.84 and 7.67 ng/mL	[10]
Milled Polycarbonate Dental Crowns	1 day in methanol	22.8 ± 7.7 to 32.2 ± 3.8 µg/g	[11]
3D-Printed Polycarbonate Dental Crowns	1 day in methanol	11.1 ± 2.3 µg/g	[11]
5-Gallon Water Bottles (Brand A)	30 days at room temperature	2.16 µg/L	[12]
5-Gallon Water Bottles (Brand B)	30 days at room temperature	2.45 µg/L	[12]
5-Gallon Water Bottles	30 days in outdoor sunlight	Up to 9.05 ± 2.30 µg/L	[12]
Medical Grade Polycarbonate (10g sample)	Worst-case human exposure	0.040 µg/kg/day	[13]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Testing (Based on ISO 10993-5)

This protocol outlines three common methods for assessing the cytotoxicity of polycarbonate materials.

1.1. Direct Contact Method

- **Cell Culture:** Culture a monolayer of L929 mouse fibroblast cells in a sterile petri dish with Minimum Essential Medium (MEM) supplemented with serum.
- **Sample Preparation:** Prepare a sterile sample of the polycarbonate material with a flat surface.
- **Direct Contact:** Aseptically place the polycarbonate sample directly onto the cell monolayer.
- **Incubation:** Incubate the culture dish at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
- **Evaluation:** After incubation, remove the sample and examine the cells microscopically for any signs of cytotoxicity, such as cell lysis, rounding, or detachment. Assign a cytotoxicity grade from 0 (no reactivity) to 4 (severe reactivity) based on the zone of cell death around the sample.[\[7\]](#)[\[14\]](#)

1.2. Agar Diffusion Test

- **Cell Culture:** Prepare a monolayer of L929 cells as described above.
- **Agar Overlay:** Aspirate the culture medium and overlay the cells with a solution of MEM containing a low concentration of agar. Allow the agar to solidify.
- **Sample Placement:** Place the sterile polycarbonate sample on the surface of the agar.
- **Incubation:** Incubate the dish as described in the direct contact method.
- **Evaluation:** Examine the cell layer for any zone of decolorization (indicating cell death) beneath and around the sample. Measure the size of the zone to determine the cytotoxic response.[\[15\]](#)

1.3. MEM Elution Test

- **Extraction:** Extract the polycarbonate material in MEM at 37°C for 24 hours to create an extract. The ratio of material surface area to extractant volume should be standardized (e.g., 4g or 120 cm² per 20 mL).
- **Cell Culture:** Prepare a monolayer of L929 cells.

- Exposure: Replace the culture medium with the prepared extract.
- Incubation: Incubate the cells for 48 hours.
- Evaluation:
 - Qualitative: Observe the cells microscopically and grade the cytotoxicity from 0 to 4. A score of ≤ 2 is typically considered passing.[\[16\]](#)
 - Quantitative: Use a quantitative assay, such as the MTT assay, to measure cell viability. A cell viability of $\geq 70\%$ is generally considered non-cytotoxic.[\[16\]](#)

Protocol 2: Sterilization Validation (General Principles based on ASTM Standards)

This protocol provides a general framework for validating a sterilization process for a polycarbonate medical device. Specific parameters will vary based on the chosen sterilization method.

- Bioburden Determination: Determine the initial microbial load (bioburden) on the polycarbonate device before sterilization. This involves rinsing, swabbing, or immersing the device in an eluting fluid and then culturing the fluid to count the number of viable microorganisms.
- Inoculation: Inoculate the device with a known population of a highly resistant bacterial spore (e.g., *Bacillus atrophaeus* for EtO, *Bacillus pumilus* for radiation). The number of spores should be greater than the native bioburden.
- Sterilization Cycle: Subject the inoculated devices to the chosen sterilization process (e.g., a specific EtO cycle, gamma radiation dose, or steam autoclave cycle). For reusable devices, multiple cycles may be tested.[\[17\]](#)
- Sterility Testing: After the sterilization cycle, test the devices for sterility. This involves immersing the device in a sterile culture medium and incubating to check for any microbial growth.

- **Validation:** The sterilization process is considered validated if there is no microbial growth from the inoculated devices after sterilization. This demonstrates that the process can effectively kill a high load of resistant microorganisms.

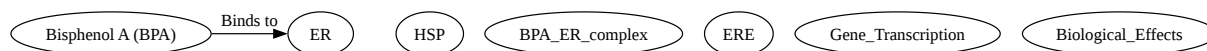
Protocol 3: Quantification of Bisphenol A (BPA) Leaching

This protocol describes a general method for quantifying the amount of BPA that may leach from a polycarbonate device.

- **Sample Preparation:** Use the final, sterilized polycarbonate medical device as the test sample.
- **Extraction:**
 - Choose an extraction solvent that simulates the intended use of the device (e.g., saline for devices in contact with bodily fluids, ethanol as a more aggressive solvent).
 - Immerse the device in the chosen solvent at a specified temperature and for a defined duration. These conditions should represent or exaggerate the clinical use of the device. For example, incubation can be done at 37°C for 24 hours or longer.
- **Sample Analysis:**
 - After incubation, collect the solvent (the extract).
 - Analyze the extract for the presence and concentration of BPA using a sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A competitive enzyme-linked immunosorbent assay (ELISA) can also be used for quantitative determination.[\[10\]](#)
- **Quantification:** Compare the BPA peak in the sample extract to a standard curve generated from known concentrations of BPA to determine the amount of leached BPA. Express the results as mass of BPA per device or per surface area of the device.

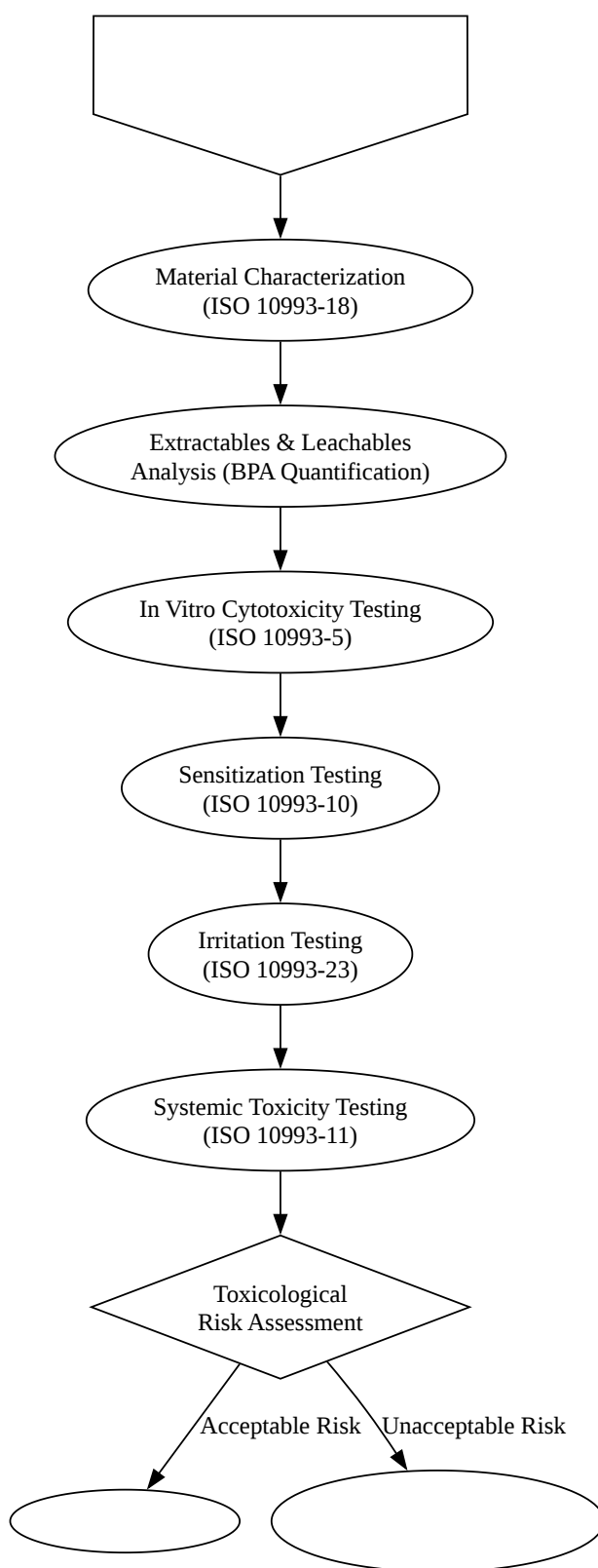
Mandatory Visualizations

Signaling Pathway of Bisphenol A (BPA) as an Endocrine Disruptor



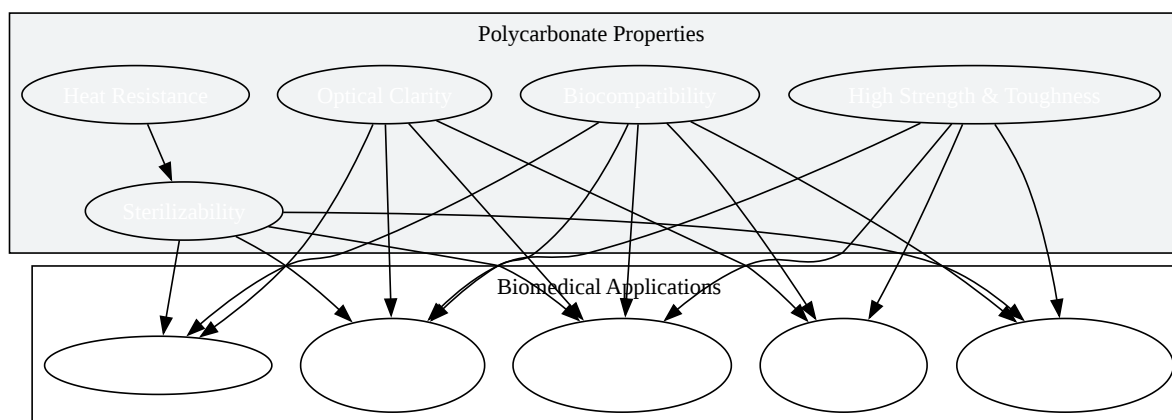
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Experimental Workflow for Biocompatibility Assessment of a Polycarbonate Device



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Logical Relationship of Polycarbonate Properties to Biomedical Applications



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